molecular formula C31H34N4O3 B2704596 1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide CAS No. 2380180-47-0

1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No. B2704596
CAS RN: 2380180-47-0
M. Wt: 510.638
InChI Key: WPPIQCXLBBLRKJ-UHFFFAOYSA-N
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Description

The compound’s IUPAC name is 1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide . It belongs to the class of acetophenone derivatives and has a molecular formula of C~9~H~10~O with a molecular weight of approximately 134.18 g/mol . The structure consists of a pyrrolidine ring fused with a phenyl group and a piperazine moiety.


Synthesis Analysis

The synthesis of this compound involves the reduction of 4’-methylpropiophenone to yield 1-(4-methylphenyl)-1-propanol , which can then be further modified to obtain the desired structure .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its stereochemistry due to sp3-hybridization. Additionally, the non-planarity of the ring (referred to as “pseudorotation”) enhances its three-dimensional coverage . The spatial orientation of substituents can significantly impact the biological profile of drug candidates.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3/c1-22-6-8-24(9-7-22)20-35-21-26(19-29(35)36)30(37)32-27-12-10-25(11-13-27)31(38)34-16-14-33(15-17-34)28-5-3-4-23(2)18-28/h3-13,18,26H,14-17,19-21H2,1-2H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPIQCXLBBLRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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